molecular formula C11H10ClNO2 B11883985 ethyl 6-chloro-1H-indole-5-carboxylate CAS No. 1057076-52-4

ethyl 6-chloro-1H-indole-5-carboxylate

Cat. No.: B11883985
CAS No.: 1057076-52-4
M. Wt: 223.65 g/mol
InChI Key: LUIRXXMJEVXTCR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the reaction of 6-chloroindole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 6-chloro-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to cell signaling and molecular interactions.

    Medicine: Research explores its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can influence cellular pathways and biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-1H-indole-5-carboxylate
  • Ethyl 5-chloro-1H-indole-2-carboxylate
  • 6-chloroindole-3-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1057076-52-4

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

ethyl 6-chloro-1H-indole-5-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2H2,1H3

InChI Key

LUIRXXMJEVXTCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CN2)Cl

Origin of Product

United States

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